molecular formula C21H16O2 B8633167 1,2,3-Triphenylpropane-1,3-dione CAS No. 4888-39-5

1,2,3-Triphenylpropane-1,3-dione

Cat. No.: B8633167
CAS No.: 4888-39-5
M. Wt: 300.3 g/mol
InChI Key: SJMBKGWSQZFQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Triphenylpropane-1,3-dione is a useful research compound. Its molecular formula is C21H16O2 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

4888-39-5

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

1,2,3-triphenylpropane-1,3-dione

InChI

InChI=1S/C21H16O2/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23)18-14-8-3-9-15-18/h1-15,19H

InChI Key

SJMBKGWSQZFQRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500-ml four-necked flask were placed 16.0 g (0.40 mole) of 60% sodium hydride (an oil-added grade), 39.6 g (0.20 mole) of deoxybenzoin, 200.0 g of toluene, and 198.8 g (1.46 moles) of methyl benzoate. The mixture was then heated under reflux with stirring for 15 hours while distilling off methanol. After the reaction was over, the reaction mixture was cooled to 40° C. and 60.8 g (0.60 mole) of concentrated hydrochloric acid and 180.0 g of water were added in drops. The reaction mixture was transferred to a separatory funnel and an organic layer was separated. The organic layer was concentrated under reduced pressure to dryness. The residue was purified by reslurrying with methanol and a solid was recovered by filtration and dried under reduced pressure to give 36.2 g of 1,2,3-triphenylpropane-1,3-dione.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step Two
Quantity
198.8 g
Type
reactant
Reaction Step Three
Quantity
60.8 g
Type
reactant
Reaction Step Four
Name
Quantity
180 g
Type
solvent
Reaction Step Four
Quantity
200 g
Type
solvent
Reaction Step Five

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